molecular formula C13H7ClF2O2 B6400019 2-Chloro-5-(2,3-difluorophenyl)benzoic acid, 95% CAS No. 1261904-79-3

2-Chloro-5-(2,3-difluorophenyl)benzoic acid, 95%

Cat. No. B6400019
CAS RN: 1261904-79-3
M. Wt: 268.64 g/mol
InChI Key: SCPJHQPLMLCYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(2,3-difluorophenyl)benzoic acid (2C5DFBA) is a synthetic organic compound that has been used in a variety of scientific research applications. This compound is a white solid that is soluble in organic solvents, including chloroform and dimethyl sulfoxide (DMSO). It has a melting point of 68-71 °C and a boiling point of 154-156 °C. It has a molecular weight of 270.69 g/mol and a molecular formula of C12H7ClF2O2.

Scientific Research Applications

2-Chloro-5-(2,3-difluorophenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including organic synthesis, drug development, and materials science. In organic synthesis, 2-Chloro-5-(2,3-difluorophenyl)benzoic acid, 95% has been used as a building block for the synthesis of various compounds, including heterocyclic compounds, dyes, and pharmaceuticals. In drug development, it has been used as a starting material for the synthesis of various pharmacologically active compounds. In materials science, it has been used as a precursor for the synthesis of various polymers and other materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,3-difluorophenyl)benzoic acid, 95% is not fully understood, but it is believed to act as an inhibitor of certain enzymes. Specifically, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Inhibition of this enzyme can lead to an increase in acetylcholine levels, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(2,3-difluorophenyl)benzoic acid, 95% are not fully understood, but it has been shown to have a variety of effects on the body. In particular, it has been shown to have anticonvulsant, analgesic, anti-inflammatory, and neuroprotective effects. It has also been shown to have antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-5-(2,3-difluorophenyl)benzoic acid, 95% in lab experiments include its low cost, its availability in a variety of forms, and its stability in organic solvents. The main limitation of using 2-Chloro-5-(2,3-difluorophenyl)benzoic acid, 95% in lab experiments is its potential toxicity, which can be mitigated by using appropriate safety measures.

Future Directions

For research on 2-Chloro-5-(2,3-difluorophenyl)benzoic acid, 95% include further exploration of its mechanism of action, its potential therapeutic applications, and its potential interactions with other compounds. Additionally, further research could be conducted on its use in organic synthesis and materials science. Finally, further research could be conducted on its potential toxicity and its potential environmental impacts.

Synthesis Methods

2-Chloro-5-(2,3-difluorophenyl)benzoic acid, 95% can be synthesized in a variety of ways, but the most common method is the reaction of 2-chlorobenzoic acid with 2,3-difluorobenzaldehyde. This reaction is performed in the presence of a base, such as sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The reaction proceeds in a two-step process, with the first step forming the intermediate 2-chloro-5-(2,3-difluorophenyl)benzaldehyde and the second step forming the desired product.

properties

IUPAC Name

2-chloro-5-(2,3-difluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-10-5-4-7(6-9(10)13(17)18)8-2-1-3-11(15)12(8)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPJHQPLMLCYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689668
Record name 4-Chloro-2',3'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261904-79-3
Record name 4-Chloro-2',3'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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